N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound that incorporates a thiophene species . Thiophene derivatives have been recognized for their promising pharmacological characteristics .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated from spectral information . Crystallographic data can provide further insights into its structure .Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the thiophene ring and the pyrimidine side chain . Changing the substituents at position-2 of the thiophene ring can significantly affect its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the IR absorption spectra of similar compounds have shown signals for C=O groups .Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research in heterocyclic chemistry has led to the synthesis of a range of triazolopyrimidines and related compounds, exploring their potential in various applications. For instance, Westerlund et al. (1980) detailed the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, highlighting the synthetic utility of heteroaromatic azido compounds. These compounds are synthesized through reactions that involve active methylene nitriles and azido-substituted thiophenes, indicating a methodological approach to creating structurally similar compounds to the one (Westerlund, 1980).
Another study by Hassneen and Abdallah (2003) focused on new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, further demonstrating the diversity of synthetic approaches and the potential for creating novel compounds with unique properties (Hassneen & Abdallah, 2003).
Biological and Antimicrobial Activities
A study by Gilava et al. (2020) investigated the synthesis of a series of triazolopyrimidines for their antimicrobial and antioxidant activities. This research is indicative of the interest in these compounds for potential therapeutic applications, showcasing the relevance of such chemical structures in developing new antimicrobial agents (Gilava et al., 2020).
Similarly, Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidines and evaluated their antibacterial and antifungal activity, underscoring the ongoing exploration into the medicinal chemistry applications of these compounds (Chauhan & Ram, 2019).
Mechanism of Action
Future Directions
The compound and its derivatives could be further explored for their potential therapeutic applications. Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Therefore, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a topic of interest .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-11-6-7-14(12(2)9-11)23-18(25)16-13(3)22-19-20-10-21-24(19)17(16)15-5-4-8-26-15/h4-10,13,16-17H,1-3H3,(H,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIXKSRHTWGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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